N-ethyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide
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Description
N-ethyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C15H21N3OS2 and its molecular weight is 323.47. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of Piperazine Derivatives
Piperazine and its derivatives are a significant focus within pharmaceutical research, particularly for their roles as intermediates in the synthesis of more complex compounds. For example, piperazine moieties are integral to the structure of many pharmaceutical agents, including those with antimicrobial, antifungal, and anticancer activities.
Antimicrobial and Antifungal Activities : Studies on triheterocyclic azoles incorporating piperazine moieties have shown significant antimicrobial activities against various pathogens, including Mycobacterium smegmatis and Candida albicans. Such compounds are synthesized through multi-step processes involving carbothioamides, demonstrating the chemical versatility and therapeutic potential of piperazine derivatives in combating infectious diseases (Demirci et al., 2013).
Hypoglycemic and Antimicrobial Activities : N-(1-Adamantyl)carbothioamide derivatives, including those modified with piperazine, have shown notable antimicrobial and hypoglycemic activities. These compounds offer a basis for developing new therapeutics for managing diabetes and infections, highlighting the multifunctional nature of piperazine derivatives in medicinal chemistry (Al-Abdullah et al., 2015).
Radiochemistry and Neuroimaging : The development and application of radiolabeled piperazine derivatives for positron emission tomography (PET) imaging of the brain's serotonergic system underscore the importance of piperazine compounds in neuroscience research. Such compounds enable the in vivo study of neurotransmitter dynamics and receptor distribution, facilitating the understanding of neurological disorders and their treatment (Plenevaux et al., 2000).
Anti-Inflammatory and Analgesic Agents : Novel synthetic approaches to piperazine derivatives have led to the development of compounds with potential anti-inflammatory and analgesic properties. Such research contributes to the ongoing search for more effective and safer treatments for pain and inflammatory conditions, demonstrating the therapeutic potential of piperazine derivatives in addressing chronic diseases (Abu‐Hashem et al., 2020).
Properties
IUPAC Name |
N-ethyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS2/c1-3-16-15(21)18-10-8-17(9-11-18)14(20)12-4-6-13(19-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQIGOYQZYYFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C(=S)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.